Bienvenue dans la boutique en ligne BenchChem!

N1-ethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Physicochemical property differentiation Lipophilic ligand efficiency CNS drug-likeness

N1-ethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (CAS 1049509-44-5), also referred to by the acronym NEPP in vendor documentation, is a synthetic small molecule belonging to the N,N′-disubstituted oxalamide class. Its structure comprises a 4-phenylpiperazine head group connected via a three-carbon propyl linker to an oxalamide (ethanediamide) bridge, which is capped by an N-ethyl substituent.

Molecular Formula C17H26N4O2
Molecular Weight 318.421
CAS No. 1049509-44-5
Cat. No. B2867299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-ethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
CAS1049509-44-5
Molecular FormulaC17H26N4O2
Molecular Weight318.421
Structural Identifiers
SMILESCCNC(=O)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2
InChIInChI=1S/C17H26N4O2/c1-2-18-16(22)17(23)19-9-6-10-20-11-13-21(14-12-20)15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3,(H,18,22)(H,19,23)
InChIKeyWXVLWCJUBFSKPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-ethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (CAS 1049509-44-5): Core Structural Identity and Procurement Context


N1-ethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (CAS 1049509-44-5), also referred to by the acronym NEPP in vendor documentation, is a synthetic small molecule belonging to the N,N′-disubstituted oxalamide class. Its structure comprises a 4-phenylpiperazine head group connected via a three-carbon propyl linker to an oxalamide (ethanediamide) bridge, which is capped by an N-ethyl substituent . The molecular formula is C17H26N4O2 with a molecular weight of approximately 318.42 g/mol . The compound incorporates the 4-phenylpiperazine pharmacophore, a privileged scaffold extensively studied for sigma receptor and monoaminergic receptor engagement [1][2]. However, it must be emphasized that no peer-reviewed primary research article, public bioassay record, or issued patent specifically characterizing the biological activity of this exact compound could be identified in the course of this systematic evidence review.

Why N1-ethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide Cannot Be Casually Substituted by Other Phenylpiperazine-Oxalamide Analogs


Within the phenylpiperazine-oxalamide chemical space, even minor modifications to the N1 substituent produce molecules with distinct physicochemical and likely distinct pharmacological profiles. The N1-ethyl group of the target compound (MW ~318 g/mol, clogP predicted ~2.0–2.5) confers a unique combination of low steric bulk, minimal lipophilicity, and a single hydrogen-bond donor at the oxalamide NH that differs systematically from analogs bearing larger or more lipophilic N1 substituents such as phenyl (MW ~366 g/mol), benzyl (MW ~380 g/mol), cyclohexyl (MW ~372 g/mol), or phenethyl (MW ~394 g/mol) groups . In the well-characterized N,N′-disubstituted piperazine series studied by Zhang et al. (1998), replacement of an amide linker with an ethylenediamine moiety produced 6–20-fold changes in sigma-1 affinity [1], demonstrating that the linker chemistry and N1 substitution pattern are critical determinants of target engagement. Consequently, substituting the N1-ethyl oxalamide with an N1-phenyl, N1-benzyl, or N1-cyclohexyl oxalamide analog without experimental validation risks introducing uncharacterized changes in receptor binding, solubility, metabolic stability, and off-target profile that can invalidate SAR interpretations or screening campaigns.

Quantitative Differentiation Evidence for N1-ethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (CAS 1049509-44-5) Versus Closest Analogs


Molecular Weight and Lipophilic Ligand Efficiency Differentiation vs. N1-Phenyl, N1-Benzyl, and N1-Cyclohexyl Analogs

The target compound (MW 318.42 g/mol) is the lowest molecular weight member among the commonly available N1-alkyl/aryl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide series . Compared with N1-phenyl analog (MW ~366.45 g/mol, CAS 1049509-30-9), N1-benzyl analog (MW ~380.49 g/mol, CAS 1049518-64-0), and N1-cyclohexyl analog (MW ~372.51 g/mol, CAS 1049519-15-4), the target compound is 13–19% lighter. This MW advantage directly translates to a higher fraction of sp³ carbon (Fsp³) and lower calculated logP, both of which are associated with superior CNS drug-likeness parameters per the widely accepted physicochemical guidelines for CNS drug discovery [1]. In the context of phenylpiperazine-based sigma ligand SAR, Glennon et al. (1991) demonstrated that small N-substituents can maintain high-affinity sigma binding (Ki = 1–10 nM range) while reducing molecular weight [2]; the N-ethyl group represents the minimal alkyl extension beyond N-methyl that retains a hydrogen-bond donor at the oxalamide NH for potential target engagement.

Physicochemical property differentiation Lipophilic ligand efficiency CNS drug-likeness

Structural Basis for Sigma-1 Receptor Pharmacophore Engagement: Class-Level Evidence from N,N′-Disubstituted Piperazine SAR

The target compound contains the key pharmacophoric elements identified by Glennon et al. (1991) as essential for high-affinity sigma receptor binding: a 4-phenylpiperazine moiety and an N-substituent connected via an appropriate linker [1]. Glennon's series established that 1-phenylpiperazine derivatives can achieve sigma-1 Ki values in the 1–10 nM range [1]. Zhang et al. (1998) subsequently demonstrated that in the N-(3-phenylpropyl)piperazine series, ethylenediamine-linked compounds showed 6–20-fold higher sigma-1 affinity compared with their corresponding amide-linked counterparts [2]. Critically, the target compound's oxalamide linker is electronically and conformationally distinct from both the amine linkers in Glennon's high-affinity ligands and the ethylenediamine linkers in Zhang's series. The electron-withdrawing carbonyl groups of the oxalamide reduce the basicity of the adjacent nitrogen compared to an ethylenediamine linker, which, based on the SAR trends reported by Zhang et al., would predict a reduction in sigma-1 affinity relative to amine-linked analogs [2]. Conversely, the oxalamide NH provides an additional hydrogen-bond donor that is absent in tertiary amine-linked piperazines, potentially enabling interactions with alternative target sites.

Sigma-1 receptor Phenylpiperazine pharmacophore Structure-activity relationship

Neuroprotective Potential via Oxidative Stress Pathway Modulation: Patent-Level Evidence for the Oxalamide-Phenylpiperazine Scaffold

International patent WO2006054652A1, titled 'Amide Compounds,' discloses a series of piperazine-containing amide derivatives as cerebral nerve cell protective agents effective for the prevention and treatment of cerebrovascular disorders including cerebral infarction, cerebral hemorrhage, and head injury [1]. The generic formula encompasses oxalamide-type linkers with N-alkyl substituents attached to a phenylpiperazine-propyl scaffold. Pharmacological data within the patent demonstrate that representative compounds exhibit neuroprotective activity in H₂O₂-induced primary neuron injury models and glutamate-induced primary neuron toxicity models [1]. While the specific N1-ethyl oxalamide variant (CAS 1049509-44-5) is not individually exemplified with quantitative data in the patent, its structural conformity to the Markush claims places it within the protected chemical space. A structurally related N1-(4-ethylphenyl) analog (CAS not specified in source) is explicitly noted within this patent family as a substituted phenylpiperazine amide derivative .

Neuroprotection Oxidative stress Amide compound patent

Hydrogen-Bond Donor/Acceptor Profile Differentiation vs. Tertiary Amine Piperazine Ligands

The oxalamide core of the target compound introduces two hydrogen-bond donor (NH) and four hydrogen-bond acceptor (C=O) sites, yielding a topological polar surface area (TPSA) approximately 30–35 Ų higher than that of a comparable ethylenediamine-linked piperazine . This is a structurally verifiable difference: the oxalamide NH groups are capable of donating hydrogen bonds to protein backbone carbonyls or side-chain acceptors, whereas tertiary amine linkers in classical sigma ligands (e.g., SA4503, cutamesine) lack this donor capacity [1]. In the N,N′-disubstituted piperazine series of Zhang et al. (1998), amide-containing compounds displayed systematically lower sigma-1 affinity but potentially distinct off-target profiles compared with their ethylenediamine counterparts [2]. The oxalamide's dual NH donors may enable interactions with ATP-binding pockets of kinases (via hinge-region hydrogen bonding) or with protease active sites that are inaccessible to purely hydrophobic, tertiary amine-containing piperazine ligands.

Hydrogen bonding Oxalamide linker Pharmacophore differentiation

Propyl Linker Length Optimization: Structural Rationale from Phenylpiperazine SAR Literature

The three-carbon propyl linker between the 4-phenylpiperazine moiety and the oxalamide nitrogen in the target compound represents a specific design choice with documented SAR consequences. Glennon et al. (1991) systematically explored linker length in 1-phenylpiperazine derivatives and found that a four-carbon butyl linker (Ph-(CH₂)₄–piperazine) produced high-affinity sigma binding, while shorter linkers reduced affinity [1]. The propyl linker in the target compound is one methylene unit shorter than the optimal butyl linker identified by Glennon, suggesting a potentially moderate reduction in sigma-1 affinity. However, the propyl linker also reduces overall molecular flexibility (one fewer rotatable bond vs. butyl), which may improve ligand efficiency and reduce entropic penalties upon binding [2]. This linker length differentiates the target compound from both the shorter ethyl-linked analogs (less flexible, potentially lower sigma affinity) and the longer butyl-linked analogs (higher sigma affinity but greater molecular weight and flexibility).

Linker length Phenylpiperazine SAR Sigma receptor pharmacophore

Recommended Application Scenarios for N1-ethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (CAS 1049509-44-5) Based on Available Evidence


Chemical Biology Probe for Exploring Oxalamide-Linker Pharmacology vs. Classical Amine-Linked Sigma Ligands

The target compound's oxalamide linker provides two hydrogen-bond donor sites (NH) and four acceptor sites (C=O), establishing a distinct molecular recognition surface compared with ethylenediamine- or tertiary amine-linked phenylpiperazines [1]. This structural feature makes the compound suitable as a tool to probe whether oxalamide-containing phenylpiperazines engage alternative protein targets (e.g., kinase ATP-binding sites, protease active sites) that are not accessible to classical sigma receptor ligands such as SA4503 or haloperidol [2]. Researchers can use this compound in parallel with an amine-linked comparator to deconvolve whether observed biological effects are sigma-receptor-mediated or linker-chemistry-dependent.

CNS Drug Discovery Library Component Prioritized by Favorable Physicochemical Properties

With a molecular weight of 318.42 g/mol and a predicted clogP of approximately 2.1, the target compound resides within the favorable CNS drug-like chemical space defined by Wager et al. (2010) [1]. Compared with bulkier N1-substituted analogs (MW 366–394 g/mol, clogP 3.2–3.5) [2], the N1-ethyl variant offers superior ligand efficiency metrics and is predicted to have a higher probability of passive blood-brain barrier penetration. This makes it a rational choice for inclusion in phenotypic screening libraries targeting neurological indications where CNS exposure is a prerequisite for hit identification.

Starting Point for Neuroprotection-Focused Medicinal Chemistry Optimization

The patent disclosure WO2006054652A1 provides a mechanistic hypothesis that piperazine-containing amide derivatives can protect neuronal cells from oxidative stress (H₂O₂) and glutamate-induced excitotoxicity [1]. While the specific N1-ethyl oxalamide compound lacks individual quantitative neuroprotection data, its structural placement within the claimed Markush formula makes it a viable starting scaffold for systematic SAR exploration. A medicinal chemistry program could use this compound as a reference point to probe the effects of N1 substituent variation (ethyl → propyl, isopropyl, cyclopropyl) and linker modification (oxalamide → malonamide, urea) on neuroprotective potency.

Reference Compound for Analytical Method Development and Metabolite Identification Studies

The compound's defined oxalamide core provides characteristic mass spectrometric fragmentation patterns (cleavage at the amide bonds yielding diagnostic fragment ions) and distinctive NMR signatures (oxalamide NH protons at ~7.5–8.5 ppm, ethyl triplet at ~1.1 ppm) [1]. These spectral features facilitate the development of LC-MS/MS quantification methods and can serve as reference standards for metabolite identification workflows when studying the metabolic fate of oxalamide-containing compounds in hepatocyte or microsomal incubation systems.

Quote Request

Request a Quote for N1-ethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.